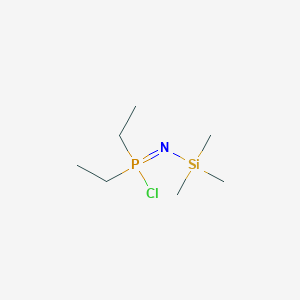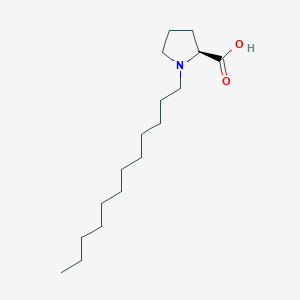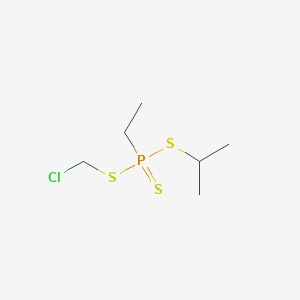
Chloromethyl propan-2-yl ethylphosphonotrithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl propan-2-yl ethylphosphonotrithioate is an organophosphorus compound with the chemical formula C6H14ClPS3. This compound is known for its unique structure, which includes a chloromethyl group, a propan-2-yl group, and an ethylphosphonotrithioate moiety. It is used in various chemical applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl propan-2-yl ethylphosphonotrithioate typically involves the reaction of chloromethyl propan-2-yl phosphine with sulfur and ethylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Chloromethyl propan-2-yl phosphine+Sulfur+Ethylphosphonic dichloride→Chloromethyl propan-2-yl ethylphosphonotrithioate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl propan-2-yl ethylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloromethyl propan-2-yl ethylphosphonotrithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of chloromethyl propan-2-yl ethylphosphonotrithioate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the phosphonotrithioate moiety can participate in coordination with metal ions. These interactions can modulate biological pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
- Chloromethyl propan-2-yl phosphine
- Ethylphosphonic dichloride
- Propan-2-yl ethylphosphonothioate
Uniqueness
Chloromethyl propan-2-yl ethylphosphonotrithioate is unique due to its combination of a chloromethyl group, a propan-2-yl group, and an ethylphosphonotrithioate moiety. This unique structure imparts distinct reactivity and functional properties, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
93630-21-8 |
|---|---|
Fórmula molecular |
C6H14ClPS3 |
Peso molecular |
248.8 g/mol |
Nombre IUPAC |
chloromethylsulfanyl-ethyl-propan-2-ylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H14ClPS3/c1-4-8(9,10-5-7)11-6(2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
ZBLNMTJDVBXPTL-UHFFFAOYSA-N |
SMILES canónico |
CCP(=S)(SCCl)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



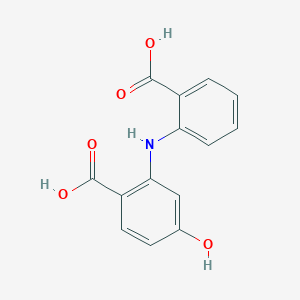


![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)

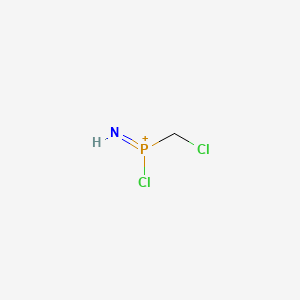
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)
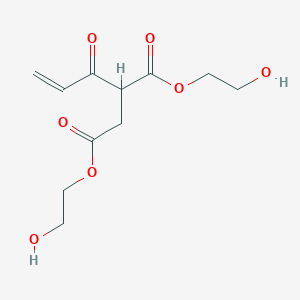
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)

